molecular formula C20H27NO3 B1385627 2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline CAS No. 1040691-24-4

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline

Cat. No.: B1385627
CAS No.: 1040691-24-4
M. Wt: 329.4 g/mol
InChI Key: DGHDWTADKOUNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of ethoxy and propoxy groups attached to the benzyl and aniline moieties, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of 2-propoxybenzyl chloride: This can be achieved by reacting 2-propoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Formation of 2-(2-ethoxyethoxy)aniline: This intermediate can be synthesized by reacting 2-ethoxyethanol with aniline in the presence of a suitable catalyst such as sulfuric acid.

    Coupling Reaction: The final step involves the nucleophilic substitution reaction between 2-(2-ethoxyethoxy)aniline and 2-propoxybenzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyethoxy)-N-(2-methoxybenzyl)aniline
  • 2-(2-Ethoxyethoxy)-N-(2-ethoxybenzyl)aniline
  • 2-(2-Propoxyethoxy)-N-(2-propoxybenzyl)aniline

Uniqueness

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline is unique due to the presence of both ethoxy and propoxy groups, which impart distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-ethoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-3-13-23-19-11-7-5-9-17(19)16-21-18-10-6-8-12-20(18)24-15-14-22-4-2/h5-12,21H,3-4,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHDWTADKOUNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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